molecular formula C23H32N2O3S B12199861 1-{[2-Butoxy-5-(methylethyl)phenyl]sulfonyl}-4-phenylpiperazine

1-{[2-Butoxy-5-(methylethyl)phenyl]sulfonyl}-4-phenylpiperazine

Cat. No.: B12199861
M. Wt: 416.6 g/mol
InChI Key: NPIQCCMHICRBBG-UHFFFAOYSA-N
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Description

1-{[2-Butoxy-5-(methylethyl)phenyl]sulfonyl}-4-phenylpiperazine is a complex organic compound with a unique structure that combines a sulfonyl group, a phenyl ring, and a piperazine moiety

Preparation Methods

The synthesis of 1-{[2-Butoxy-5-(methylethyl)phenyl]sulfonyl}-4-phenylpiperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Formation of the Butoxyphenyl Intermediate: The initial step involves the alkylation of 2-butoxyphenol with isopropyl bromide under basic conditions to yield 2-butoxy-5-(methylethyl)phenol.

    Sulfonylation: The next step is the sulfonylation of the butoxyphenyl intermediate using sulfonyl chloride in the presence of a base to form 2-butoxy-5-(methylethyl)phenylsulfonyl chloride.

    Piperazine Coupling: Finally, the sulfonyl chloride intermediate is reacted with 4-phenylpiperazine under basic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and alternative reagents.

Chemical Reactions Analysis

1-{[2-Butoxy-5-(methylethyl)phenyl]sulfonyl}-4-phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of sulfoxide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfone, sulfoxide, and substituted derivatives.

Scientific Research Applications

1-{[2-Butoxy-5-(methylethyl)phenyl]sulfonyl}-4-phenylpiperazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Research: It is used as a tool compound in biological assays to study the effects of sulfonyl-containing molecules on cellular processes.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{[2-Butoxy-5-(methylethyl)phenyl]sulfonyl}-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine moiety may contribute to the compound’s ability to cross biological membranes and interact with intracellular targets. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-{[2-Butoxy-5-(methylethyl)phenyl]sulfonyl}-4-phenylpiperazine can be compared with other sulfonyl-containing piperazine derivatives, such as:

    1-{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}-4-phenylpiperazine: Similar structure but with a methoxy group instead of a butoxy group, leading to different chemical properties and biological activities.

    1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-4-phenylpiperazine: Similar structure but with an ethoxy group, affecting its solubility and reactivity.

    1-{[2-Propoxy-5-(methylethyl)phenyl]sulfonyl}-4-phenylpiperazine: Similar structure but with a propoxy group, influencing its pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C23H32N2O3S

Molecular Weight

416.6 g/mol

IUPAC Name

1-(2-butoxy-5-propan-2-ylphenyl)sulfonyl-4-phenylpiperazine

InChI

InChI=1S/C23H32N2O3S/c1-4-5-17-28-22-12-11-20(19(2)3)18-23(22)29(26,27)25-15-13-24(14-16-25)21-9-7-6-8-10-21/h6-12,18-19H,4-5,13-17H2,1-3H3

InChI Key

NPIQCCMHICRBBG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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